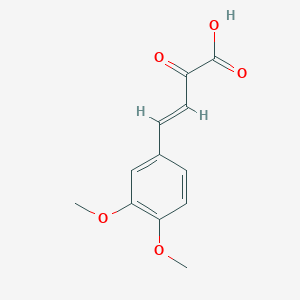
1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.288. It is a derivative of piperidine , a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile” consists of a piperidine ring attached to a 6-ethylpyrimidin-4-yl group. The InChI code for a related compound, “1-(6-ethylpyrimidin-4-yl)piperidin-3-amine”, is 1S/C11H18N4/c1-2-10-6-11(14-8-13-10)15-5-3-4-9(12)7-15/h6,8-9H,2-5,7,12H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research in the synthesis of compounds related to "1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile" has led to the development of molecules with significant biological activities. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds were synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds showed notable anti-proliferative activities, indicating potential for cancer treatment applications (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial and Antioxidant Properties
Compounds synthesized from 4-aminopyrimidine-5-carbonitrile showed promising antimicrobial and antioxidant activities. This indicates their potential application in combating microbial infections and oxidative stress-related diseases (Lavanya, Vani, Vasu, Suresh, & Rani, 2010).
Molecular Docking and SAR Analysis
The structure-activity relationship (SAR) analysis of synthesized compounds, particularly those with chromene and quinoline moieties, revealed enhanced anti-proliferative activities. Molecular docking studies further supported these findings, offering insights into the mechanism of action at the molecular level, which is crucial for drug development processes (Parveen et al., 2017).
Antiproliferative Activities
Novel classes of compounds, such as 6-indolypyridine-3-carbonitrilile derivatives, were synthesized and evaluated for their antiproliferative activities. These studies help in understanding the compounds' therapeutic potential and in designing new treatments for various cancers (El-Sayed et al., 2014).
Serotonin Receptor Antagonism
Research on novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds revealed their potential as serotonin 5-HT3 receptor antagonists, highlighting their relevance in neuroscience and potential therapeutic applications for disorders related to serotonin dysregulation (Mahesh, Perumal, & Pandi, 2004).
Zukünftige Richtungen
Piperidine derivatives, including “1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile”, have significant potential in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential biological activity and pharmacological applications .
Eigenschaften
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-11-7-12(15-9-14-11)16-5-3-10(8-13)4-6-16/h7,9-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXMAOONTZXTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethylpyrimidin-4-yl)piperidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2904313.png)
![N-(2-methoxybenzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2904315.png)
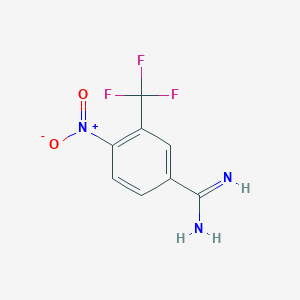
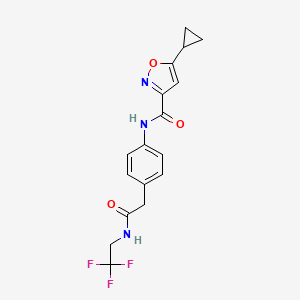

![3-[(4-Ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2904323.png)

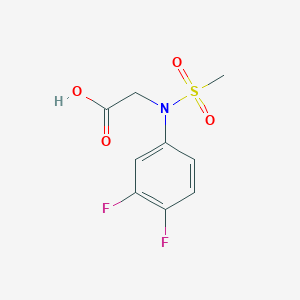
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2904328.png)
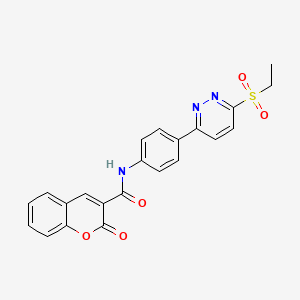
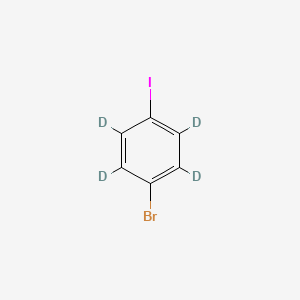
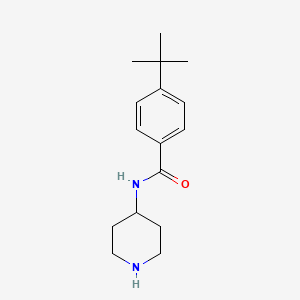
![6-Isopropyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2904334.png)
